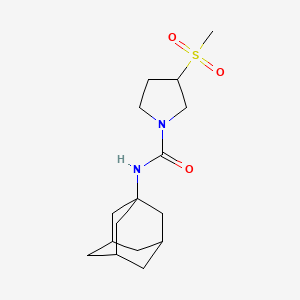
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is an intriguing chemical compound with a complex structure. The combination of its adamantane skeleton and pyrrolidine moiety grants it unique chemical properties, making it a subject of extensive scientific research. This compound finds applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multi-step synthetic routes. The synthesis starts with the functionalization of adamantane and proceeds through several intermediate steps to introduce the pyrrolidine and carboxamide groups. Reaction conditions vary depending on the desired yield and purity but often involve specific catalysts and temperature control.
Industrial Production Methods: In industrial settings, the synthesis of this compound requires large-scale reactors and precise control over reaction parameters. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also crucial in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include strong oxidizing and reducing agents, as well as various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions often lead to changes in the functional groups, while substitution reactions can introduce new substituents, altering the compound's properties and applications.
Aplicaciones Científicas De Investigación
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it shows promise as a lead compound for developing new therapeutic agents. Additionally, its unique chemical structure makes it valuable in industrial applications, such as materials science and catalysis.
Mecanismo De Acción
The mechanism by which N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound's structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
When comparing N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide with similar compounds, its uniqueness becomes evident. Compounds with similar adamantane and pyrrolidine structures exist, but the combination with the methylsulfonyl group sets it apart. This combination results in distinct chemical properties and biological activities. Similar compounds include N-((1R,3s)-adamantan-1-yl)pyrrolidine-1-carboxamide and N-(adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine, each with their own set of characteristics and applications.
This compound is a compound of significant scientific interest due to its unique structure and properties. Its diverse applications in research and industry make it a valuable subject for ongoing study and development.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)14-2-3-18(10-14)15(19)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKAWMHBYSHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)
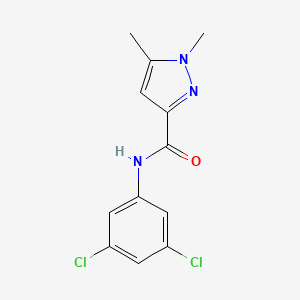
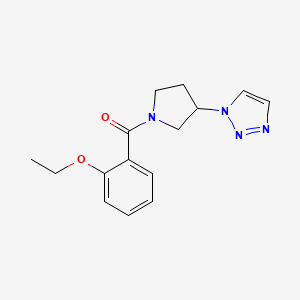
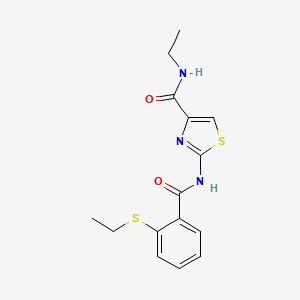
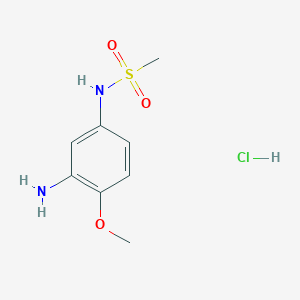
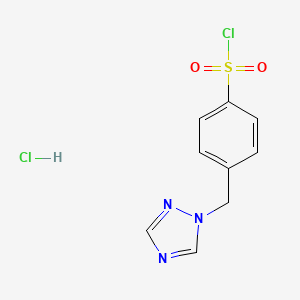
![2-(3-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-4-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2987373.png)
![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)
![8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2987375.png)
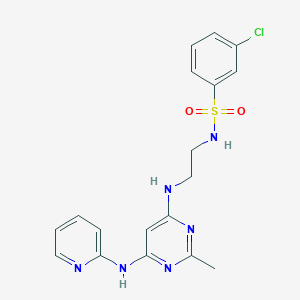
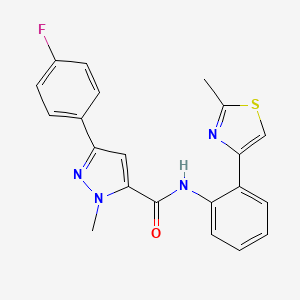
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)
